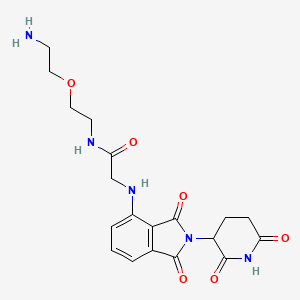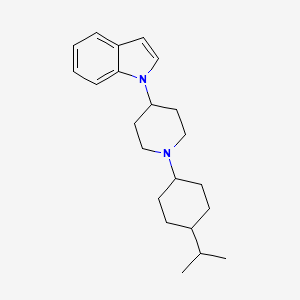![molecular formula C15H11N3O4 B11937585 2-{[(3-nitrophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11937585.png)
2-{[(3-nitrophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(3-nitrophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione is a compound that belongs to the class of isoindoline-1,3-dione derivatives. The structure of this compound includes an isoindole core, which is a common motif in many bioactive molecules .
准备方法
The synthesis of 2-{[(3-nitrophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione typically involves the condensation of phthalic anhydride with a primary amine, followed by further functionalization . One common method involves the reaction of 3-nitroaniline with phthalic anhydride in the presence of a suitable catalyst under reflux conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired isoindole-1,3-dione derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and more efficient catalysts .
化学反应分析
2-{[(3-nitrophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nitric acid, and halogens . The major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted isoindole derivatives .
科学研究应用
2-{[(3-nitrophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione has several scientific research applications:
作用机制
The mechanism of action of 2-{[(3-nitrophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
相似化合物的比较
Similar compounds to 2-{[(3-nitrophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione include other isoindoline-1,3-dione derivatives, such as thalidomide, lenalidomide, and pomalidomide . These compounds share a common isoindole core but differ in their substituents, which can significantly affect their biological activities and applications . For example, thalidomide is known for its immunomodulatory and anti-inflammatory properties, while lenalidomide and pomalidomide are used in the treatment of multiple myeloma . The unique structural features of this compound, such as the presence of a nitro group, contribute to its distinct chemical reactivity and biological activity .
属性
分子式 |
C15H11N3O4 |
|---|---|
分子量 |
297.26 g/mol |
IUPAC 名称 |
2-[(3-nitroanilino)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H11N3O4/c19-14-12-6-1-2-7-13(12)15(20)17(14)9-16-10-4-3-5-11(8-10)18(21)22/h1-8,16H,9H2 |
InChI 键 |
GIGNYFQSNSNEPU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CNC3=CC(=CC=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![nonyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate](/img/structure/B11937527.png)

![6-ethyl-5-[(4-methoxycyclohexyl)amino]-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]pyrazine-2-carboxamide](/img/structure/B11937539.png)





![3-methoxy-2-[(5-methyl-4-pentyl-1H-pyrrol-2-yl)methylidene]-5-(1H-pyrrol-2-yl)pyrrole;hydrochloride](/img/structure/B11937562.png)




